6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin

Fluorescence Spectroscopy DNA Structure Quantum Yield

Choose 6-MI for its unique duplex-enhanced fluorescence (3- to 4-fold quantum yield increase upon duplex formation), unperturbed DNA duplex melting temperatures (Tm), and pM detection limits for high-affinity protein-DNA binding studies. Unlike 2-aminopurine (2AP) or 3-MI, 6-MI does not destabilize duplex DNA and is the only probe enabling fluorescence anisotropy measurements at 1 nM DNA concentrations. Ideal for single-molecule FRET, Holliday junction, G-quadruplex, and real-time hybridization assays. Order now for unmatched probe performance.

Molecular Formula C12H15N5O5
Molecular Weight 309.282
CAS No. 113051-62-0
Cat. No. B570825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin
CAS113051-62-0
Molecular FormulaC12H15N5O5
Molecular Weight309.282
Structural Identifiers
SMILESCC1=NC2=C(N=C(NC2=O)N)N(C1=O)C3CC(C(O3)CO)O
InChIInChI=1S/C12H15N5O5/c1-4-11(21)17(7-2-5(19)6(3-18)22-7)9-8(14-4)10(20)16-12(13)15-9/h5-7,18-19H,2-3H2,1H3,(H3,13,15,16,20)/t5-,6+,7+/m0/s1
InChIKeyJLRZYRWHZVUTAV-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-8-(2-deoxy-β-D-ribofuranosyl)isoxanthopterin (CAS 113051-62-0): Fluorescent Guanine Analog for DNA Structure and Dynamics Probes


6-Methyl-8-(2-deoxy-β-D-ribofuranosyl)isoxanthopterin (abbreviated as 6-MI), CAS 113051-62-0, is a pteridine-based fluorescent nucleoside analog of 2′-deoxyguanosine [1]. Its Watson-Crick base-pairing and base-stacking properties closely mimic those of the natural guanine nucleobase [2], yet it exhibits a red-shifted absorption spectrum and a high fluorescence quantum yield that is exquisitely sensitive to its immediate microenvironment [2][3]. As a phosphoramidite building block, 6-MI can be site-specifically incorporated into synthetic oligonucleotides via standard solid-phase synthesis [1], enabling its use as a minimally perturbing, intrinsic fluorescent probe for real-time investigations of nucleic acid structure, conformational dynamics, and protein-DNA interactions [4].

Why 6-Methyl-8-(2-deoxy-β-D-ribofuranosyl)isoxanthopterin Cannot Be Substituted by Other Fluorescent Nucleobase Analogs


Fluorescent nucleobase analogs, such as 2-aminopurine (2AP) and 3-methylisoxanthopterin (3-MI), are not functionally interchangeable with 6-MI due to fundamental differences in their photophysical responses to nucleic acid structure and their effects on DNA thermodynamics. For instance, while 6-MI undergoes a distinctive 3- to 4-fold increase in relative quantum yield upon duplex formation in specific sequence contexts [1], the highly fluorescent 3-MI (monomer quantum yield of 0.88) induces a melting temperature (Tm) depression equivalent to a single base-pair mismatch in double-stranded oligonucleotides [2]. In contrast, 6-MI-containing duplexes exhibit unperturbed Tm values, identical to those of unlabeled DNA [2]. Furthermore, the widely used probe 2-aminopurine (2AP) differs fundamentally in its excitation and emission spectra and exhibits substantially lower fluorescence intensity in duplex DNA compared to probes that maintain brightness upon folding [3]. Consequently, the choice of probe directly dictates the structural and thermodynamic integrity of the system under investigation as well as the sensitivity and interpretability of the fluorescence readout.

Quantitative Comparative Evidence for 6-Methyl-8-(2-deoxy-β-D-ribofuranosyl)isoxanthopterin (6-MI) in DNA Probe Applications


Enhanced Quantum Yield in Duplex DNA: A 3- to 4-Fold Increase Not Observed with Alternative Pteridine Analogs

Unlike 3-methylisoxanthopterin (3-MI) or 2-aminopurine (2AP), which exhibit fluorescence quenching upon incorporation into double-stranded DNA, 6-MI demonstrates a unique 'duplex-enhanced fluorescence' (DEF) effect in specific sequence contexts. When incorporated into the pentamer sequences ATFAA, AAFTA, or ATFTA (where F represents 6-MI), the probe exhibits an unexpected 3- to 4-fold increase in relative quantum yield upon duplex formation compared to its fluorescence in the single-stranded state [1]. This phenomenon was characterized across 21 different sequence contexts and was shown to depend critically on the composition of bases adjacent to 6-MI and the presence of adenines at n ± 2 positions from the probe [1].

Fluorescence Spectroscopy DNA Structure Quantum Yield Base Stacking

Unperturbed DNA Thermodynamic Stability: 6-MI Preserves Native Tm Where 3-MI Induces Mismatch-Equivalent Destabilization

The thermodynamic impact of incorporating a fluorescent probe into DNA is a critical determinant of its suitability for structural studies. In direct head-to-head comparisons of pteridine nucleoside analogs incorporated into double-stranded oligonucleotides, 6-MI-containing duplexes exhibited melting temperatures (Tm) equivalent to those of unlabeled control duplexes [1]. In stark contrast, 3-MI-containing double-stranded oligonucleotides displayed a Tm depression equivalent to that of a single base-pair mismatch [1]. This indicates that 6-MI imposes minimal thermodynamic perturbation on the DNA helix, whereas 3-MI significantly destabilizes the duplex structure.

DNA Thermodynamics Melting Temperature Probe-Induced Perturbation Base-Pairing Fidelity

Structural Differentiation of Holliday Junctions from Duplex DNA via Site-Specific Fluorescence Signatures

6-MI provides quantitative, site-specific discrimination between distinct DNA architectural forms. In a study incorporating 6-MI at ten different locations throughout a model Holliday Junction (HJ) structure and comparing these to the identical sequence context in duplex DNA, time-resolved and steady-state fluorescence measurements demonstrated that bases within the HJ core exhibit increased fluorescence intensity, greater solvent exposure, and reduced base stacking relative to duplex DNA [1]. 6-MI was also successfully employed to distinguish between double-stranded DNA and Holliday junction architectures in the context of Fob1 protein-mediated dynamics at replication fork barrier sequences [2].

Holliday Junction DNA Recombination Time-Resolved Fluorescence Structural Biology

Picomolar-Range Detection Sensitivity for Protein-DNA Binding Studies

The enhanced fluorescence of 6-MI in optimized sequence contexts (e.g., ATFAA and AAFTA) dramatically improves the sensitivity of protein-DNA interaction measurements. Using these 6-MI-enhanced fluorescence sequences, fluorescence anisotropy binding measurements can be performed at DNA concentrations as low as 1 nM, and fluorescence intensity measurements can be conducted at DNA concentrations as low as 50 pM [1]. This level of sensitivity enables the study of high-affinity protein-DNA interactions that fall below the detection limits achievable with many alternative fluorescent labeling strategies.

Protein-DNA Interactions Fluorescence Anisotropy High-Sensitivity Detection Binding Affinity

Red-Shifted Excitation/Emission Spectra Relative to 2-Aminopurine Enables Multiplexed and FRET-Based Assays

6-MI possesses a red-shifted absorption and emission profile compared to the widely used fluorescent adenine analog 2-aminopurine (2AP). The maximum excitation wavelength of 6-MI is centered near 340 nm, and it has been successfully employed in two-photon excitation (2PE) experiments with a center wavelength of approximately 675 nm [1][2]. 2AP, in contrast, emits at 370 nm upon excitation at 303 nm under neutral aqueous conditions [3]. This spectral separation facilitates multiplexed experiments where 6-MI and 2AP are used simultaneously to probe different bases or structural elements, and enables single-molecule FRET studies between 6-MI and acceptor dyes such as Cy3 in DNA replication fork constructs [4].

FRET Multiplexed Detection Two-Photon Excitation Spectral Properties

Optimal Research Applications for 6-Methyl-8-(2-deoxy-β-D-ribofuranosyl)isoxanthopterin (6-MI) Based on Quantitative Evidence


High-Sensitivity Protein-DNA Binding Studies Requiring Low Nanomolar to Picomolar Detection Limits

When investigating high-affinity protein-DNA interactions (e.g., transcription factors, repair enzymes, or helicases with nanomolar or picomolar Kd values), 6-MI incorporated into the optimized ATFAA or AAFTA sequence contexts provides the necessary sensitivity to perform fluorescence anisotropy binding measurements at 1 nM DNA concentrations and fluorescence intensity measurements at 50 pM DNA concentrations [1]. This application is uniquely enabled by the duplex-enhanced fluorescence (DEF) effect of 6-MI, which yields a 3- to 4-fold increase in relative quantum yield upon duplex formation [2]. Alternative probes such as 3-MI or 2AP lack this enhancement property and would require substantially higher DNA concentrations, potentially exceeding the Kd of high-affinity interactions and rendering accurate binding constant determination impossible.

Structural Studies of Non-Canonical DNA Architectures Including Holliday Junctions, G-Quadruplexes, and Replication Fork Structures

6-MI is the probe of choice for site-specific investigations of complex, non-canonical DNA structures where preserving native conformation is paramount. The probe has been validated for distinguishing between double-stranded DNA and Holliday junction architectures [3], probing G-tetrad structures in human telomeric repeat DNA [4], and monitoring intramolecular triple-stranded (R-triplex) DNA structures [5]. Critically, unlike 3-MI which induces a Tm depression equivalent to a base-pair mismatch, 6-MI-containing duplexes exhibit unperturbed melting temperatures identical to unlabeled DNA [6], ensuring that the probe does not artifactually alter the thermodynamic stability of the structures under investigation.

Single-Molecule FRET Assays for DNA Dynamics and Helicase Mechanisms

The red-shifted spectral properties of 6-MI (excitation ~340 nm, two-photon excitation ~675 nm) make it an ideal FRET donor when paired with acceptor dyes such as Cy3 [7]. This spectral compatibility has been exploited in single-molecule FRET studies of DNA breathing and helicase mechanisms in replication fork constructs [8]. The ability of 6-MI to function as an intrinsic, site-specifically incorporated FRET donor eliminates the need for bulky external fluorophores that can perturb DNA structure and protein recognition. The differential dynamics captured by 6-MI in varied architectural contexts (e.g., double-stranded DNA versus Holliday junctions) further enhance its utility in real-time, single-molecule investigations [9].

Oligonucleotide Hybridization Probes Requiring Turn-On Fluorescence Signaling

For applications requiring a fluorescence 'turn-on' signal upon DNA hybridization, 6-MI incorporated into the ATFAA, AAFTA, or ATFTA sequence motifs provides a 3- to 4-fold increase in relative quantum yield when the single strand anneals to its complementary strand [2]. This enhancement, which depends on the presence of adenines at n ± 2 positions from the probe, is unique among pteridine nucleoside analogs and provides a built-in signal amplification mechanism that simplifies assay design and improves signal-to-noise ratios in hybridization-based detection schemes.

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